2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Overview
Description
“2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid” is a chemical compound with the molecular formula C11H13NO4 . It is used in research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h3-8H,1-2H3,(H,15,16) .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid, have demonstrated significant impacts on microbial biocatalysts used in the production of bio-renewable chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae by damaging cell membranes and decreasing internal pH. Understanding these effects is crucial for developing metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Conversion to Furan Derivatives for Industrial Chemicals
This compound is related to research on the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF). These conversions are vital for producing sustainable feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The derived furan compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are key to developing new generations of polymers, functional materials, and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Biological Activity of Carboxylic Acids
Natural carboxylic acids, including this compound, are known for their biological activities. Studies have shown that variations in the structure of carboxylic acids can significantly influence their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid has been identified as having high antioxidant activity, which is related to the number of hydroxyl groups and conjugated bonds. This suggests potential applications in developing new therapeutic agents and functional materials (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acid Bioisosteres in Drug Design
Recent developments in carboxylic acid bioisosteres, including those derived from this compound, have shown promising applications in medicinal chemistry. Bioisosteres are used to improve the pharmacological profile of drugs by overcoming obstacles like toxicity, metabolic instability, and limited diffusion across biological membranes. Novel carboxylic acid substitutes have displayed improved bioactivity and selectivity, showcasing the innovative approaches required to overcome challenges in modern drug design (Horgan & O’Sullivan, 2021).
Properties
IUPAC Name |
2,5-dimethyl-1,3-dioxo-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXNMONUYRGZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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